4-(1H-pyrazol-1-yl)piperidine
Overview
Description
4-(1H-pyrazol-1-yl)piperidine, also known by its IUPAC name, is a heterocyclic organic compound. Its chemical structure consists of a piperidine ring (a six-membered saturated nitrogen-containing ring) fused with a pyrazole ring (a five-membered ring containing two nitrogen atoms). Here are some key details:
- IUPAC Name : 4-(1H-pyrazol-1-yl)piperidine
- Molecular Formula : C<sub>8</sub>H<sub>13</sub>N<sub>3</sub>
- Molecular Weight : 151.21 g/mol
- CAS Number : 762240-09-5
- Physical Form : Solid
- Purity : 98%
- Storage Temperature : Room temperature
- Safety Information : It is classified as a warning substance with hazard statements related to ingestion, skin and eye irritation. Precautionary measures should be taken during handling.
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of 4-(1H-pyrazol-1-yl)piperidine consists of a piperidine ring fused with a pyrazole ring. The pyrazole moiety contributes to its biological activity and pharmacological properties.
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not explicitly documented, it can potentially participate in various reactions typical of piperidine and pyrazole derivatives. These may include nucleophilic substitutions, cyclizations, and functional group transformations.
Physical And Chemical Properties Analysis
- Melting Point : Approximately 195-198°C
- Color : Off-white to pale yellow solid
Scientific Research Applications
Synthesis and Intermediate in Pharmaceutical Production
4-(1H-pyrazol-1-yl)piperidine and its derivatives have been extensively researched for their role in the synthesis of various pharmaceutical compounds. A significant application is in the synthesis of Crizotinib, a medication used in cancer treatment. Fussell et al. (2012) and Dong-ming (2012) both discuss the synthesis of 4-(4-Iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the production of Crizotinib, highlighting its importance in pharmaceutical manufacturing processes (Fussell, Luan, Peach, & Scotney, 2012) (Dong-ming, 2012).
Molecular Structure and Chemistry
Research on the molecular structure and chemistry of compounds incorporating 4-(1H-pyrazol-1-yl)piperidine has also been a focus. Shawish et al. (2021) explored the synthesis of s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties, providing insight into the molecular structure and interactions of such compounds (Shawish, Soliman, Haukka, Dalbahi, Barakat, & El‐Faham, 2021).
Biological Activity
Receptor Ligand Studies
Research also includes studying the ligand properties of derivatives at various receptors. Rowley et al. (1997) explored 4-heterocyclylpiperidines as selective high-affinity ligands at human dopamine receptors, providing valuable data for neurological and psychiatric research (Rowley, Collins, Broughton, Davey, Baker, Emms, Marwood, Patel, Ragan, Freedman, & Ball, 1997).
Safety And Hazards
- Hazard Statements : H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), H335 (may cause respiratory irritation)
- Precautionary Statements : P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P264 (wash hands thoroughly after handling), P270 (do not eat, drink, or smoke when using this product), P280 (wear protective gloves/eye protection/face protection), and others.
Future Directions
Research on 4-(1H-pyrazol-1-yl)piperidine continues to explore its potential applications in drug discovery, catalysis, and material science. Future studies may focus on its biological activity, synthetic modifications, and structure-activity relationships.
properties
IUPAC Name |
4-pyrazol-1-ylpiperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-4-10-11(7-1)8-2-5-9-6-3-8/h1,4,7-9H,2-3,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGNPNAOPVBYTKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90611285 | |
Record name | 4-(1H-Pyrazol-1-yl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90611285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-pyrazol-1-yl)piperidine | |
CAS RN |
762240-09-5 | |
Record name | 4-(1H-Pyrazol-1-yl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90611285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(1H-pyrazol-1-yl)piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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